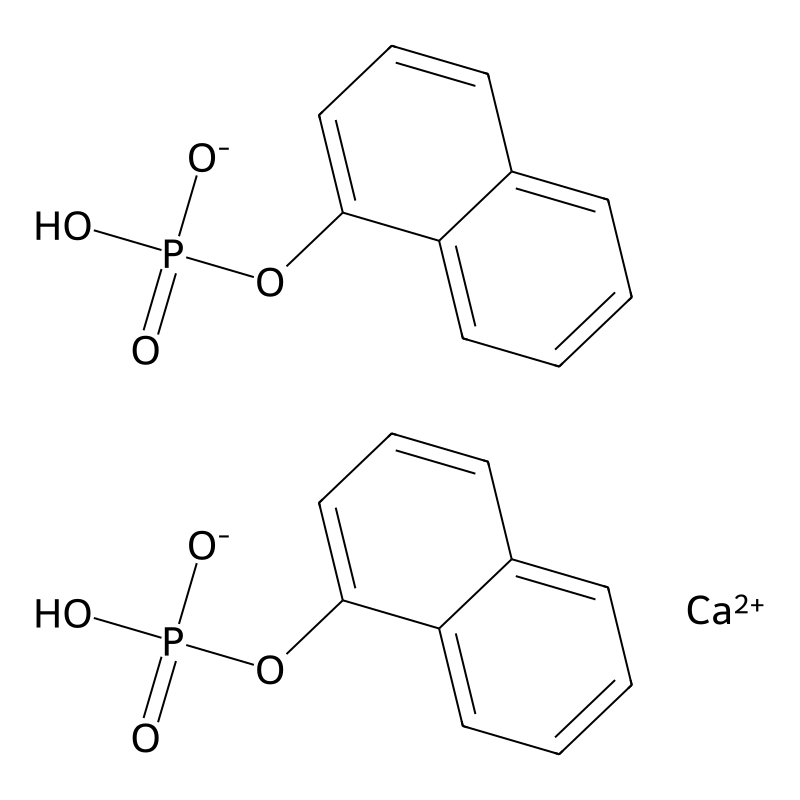

Calcium dinaphthyl di(hydrogen phosphate)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Calcium dinaphthyl di(hydrogen phosphate) is a complex organic-inorganic compound that features calcium, phosphorus, and organic naphthalene-derived groups. This compound is characterized by its unique structure which includes two naphthyl groups and two dihydrogen phosphate moieties. The general formula can be represented as \text{Ca C 10}H_7)(H_2PO_4)_2}. The presence of naphthyl groups imparts distinct physicochemical properties to the compound, making it a subject of interest in various fields including materials science and biochemistry.

- Neutralization Reactions: Reacting with bases to form calcium phosphate salts.

- Dehydration Reactions: Under heating, it may lose water molecules, leading to the formation of anhydrous phosphates.

- Complexation: The naphthyl groups can form complexes with metal ions, influencing solubility and reactivity.

The specific reactions may vary depending on the conditions such as pH, temperature, and the presence of other reactants.

The synthesis of calcium dinaphthyl di(hydrogen phosphate) typically involves:

- Precipitation Method: Mixing solutions of calcium salts (like calcium chloride) with naphthalene derivatives and phosphoric acid under controlled conditions to precipitate the compound.

- Solvent Evaporation: Dissolving the reactants in a suitable solvent, followed by evaporation to obtain the crystalline product.

- Hydrothermal Synthesis: Utilizing high temperature and pressure conditions to enhance the reaction kinetics and yield pure crystals.

Each method may yield different crystalline forms or purities depending on the reaction parameters.

Calcium dinaphthyl di(hydrogen phosphate) has several potential applications:

- Food Industry: As a food additive for enhancing nutritional value through calcium and phosphate supplementation.

- Pharmaceuticals: Used in formulations that require calcium or phosphate sources.

- Cosmetics: Incorporated into dental products for remineralization effects.

- Materials Science: Investigated for use in biomaterials due to its biocompatibility.

Interaction studies involving calcium dinaphthyl di(hydrogen phosphate) focus on its behavior in biological systems and its interactions with other compounds. Key areas include:

- Calcium Absorption: Evaluating how this compound influences calcium bioavailability compared to other calcium sources.

- Phosphate Metabolism: Understanding its role in metabolic pathways involving phosphates.

- Complex Formation: Investigating how it interacts with metal ions or organic molecules which could modify its solubility or bioactivity.

These studies are essential for assessing safety and efficacy in potential applications.

Calcium dinaphthyl di(hydrogen phosphate) shares similarities with several related compounds. Here are some notable comparisons:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Calcium hydrogen phosphate | CaHPO₄ | Commonly used as a dietary supplement; simpler structure. |

| Dicalcium phosphate | CaHPO₄·2H₂O | Widely used in food additives; exists as a hydrate. |

| Calcium bis(dihydrogen phosphate) | Ca(H₂PO₄)₂ | Used as a leavening agent; contains two dihydrogen phosphates. |

| Calcium pyrophosphate | Ca₂P₂O₇ | Used as a food additive; forms from dehydration of calcium phosphates. |

| Calcium tripolyphosphate | Ca₃(PO₄)₂ | Used in fertilizers; contains three phosphate units. |

The uniqueness of calcium dinaphthyl di(hydrogen phosphate) lies in its incorporation of organic naphthalene groups, which may impart specific properties not found in simpler inorganic phosphates. This feature could enhance its functionality in various applications compared to its more common counterparts.

The term "calcium dinaphthyl di(hydrogen phosphate)" suggests a compound with two naphthyl groups bonded to a phosphate moiety coordinated with calcium ions. However, literature reviews reveal no compounds matching this exact structure. Instead, mono-naphthyl derivatives dominate, such as:

- Calcium naphthalen-1-yl phosphate trihydrate (CAS 17805-69-5):

Systematic name: Calcium naphthalen-1-yl phosphate trihydrate

Molecular formula: $$ \text{C}{10}\text{H}{7}\text{CaO}{4}\text{P} \cdot 3\text{H}{2}\text{O} $$

CAS: 17805-69-5 - Calcium naphthalen-2-yl phosphate (CAS 305808-24-6):

Systematic name: Calcium naphthalen-2-yl phosphate

Molecular formula: $$ \text{C}{10}\text{H}{7}\text{CaO}_{4}\text{P} $$

CAS: 305808-24-6

The absence of a dinaphthyl variant in databases like PubChem or ChemSpider indicates either a misnomer or a hypothetical structure proposed in niche contexts.

Table 1: Key Isomers of Calcium Naphthyl Phosphates

| Compound | CAS Number | Molecular Formula | Position of Naphthyl Group |

|---|---|---|---|

| Calcium naphthalen-1-yl phosphate trihydrate | 17805-69-5 | $$ \text{C}{10}\text{H}{7}\text{CaO}{4}\text{P} \cdot 3\text{H}{2}\text{O} $$ | 1-Position (alpha) |

| Calcium naphthalen-2-yl phosphate | 305808-24-6 | $$ \text{C}{10}\text{H}{7}\text{CaO}_{4}\text{P} $$ | 2-Position (beta) |

Historical Context in Organometallic Phosphate Research

Organometallic phosphates have evolved significantly since the mid-19th century, with early milestones including:

- Pre-1900: Discovery of zinc alkyl complexes by Edward Frankland, laying the groundwork for metal-organic interactions.

- 1900–1950: Development of Grignard reagents and catalytic applications in industrial chemistry.

- 1950–1960: The "boom" era marked by ferrocene synthesis and insights into transition metal coordination.

While calcium naphthyl phosphates are not explicitly mentioned in historical accounts, their structural analogs (e.g., transition metal phosphate complexes) have been pivotal in advancing coordination chemistry. For example, phosphotungstic acid (H₃PW₁₂O₄₀), a polyatomic ion with encapsulated phosphate, demonstrates the versatility of phosphate ligands in forming stable metal clusters.

Significance in Coordination Chemistry and Material Science

Coordination Chemistry Applications

Calcium naphthyl phosphates exhibit unique coordination behaviors:

- Ligand Properties: The naphthyl group enhances π-stacking interactions, stabilizing metal complexes. For instance, calcium ions coordinate with the phosphate oxygen atoms, while the aromatic ring participates in supramolecular interactions.

- Synthetic Utility: These compounds serve as precursors for synthesizing advanced materials. For example, calcium naphthalen-1-yl phosphate is used in:

Material Science Relevance

Precursor Reactivity: Calcium Salts and Naphthyl Phosphate Esters

The synthesis of calcium dinaphthyl di(hydrogen phosphate) fundamentally depends on the careful selection and optimization of precursor materials. Calcium salt reactivity represents a critical parameter that directly influences nucleation kinetics, crystal morphology, and final product purity . Research has demonstrated that different calcium sources exhibit markedly different reactivity profiles when combined with naphthyl phosphate esters.

Calcium chloride dihydrate emerges as the most commonly employed calcium source due to its high aqueous solubility and favorable dissociation characteristics . The compound's high solubility of 74.5 grams per 100 milliliters of water at room temperature enables rapid dissolution and ensures adequate calcium ion availability during the precipitation process [3]. Studies indicate that calcium chloride provides fast nucleation rates while maintaining good crystal quality across pH ranges of 6.0 to 9.0 [4].

Calcium nitrate tetrahydrate demonstrates superior performance characteristics, exhibiting the highest solubility among commonly used calcium salts at 121.2 grams per 100 milliliters [5]. This enhanced solubility translates to excellent crystal quality and enables synthesis at lower temperatures ranging from 25 to 70 degrees Celsius [4]. The nitrate anion's weak coordinating ability minimizes interference with phosphate ester binding, resulting in more uniform product formation [6].

Naphthyl phosphate ester characteristics significantly influence the complexation behavior and subsequent crystallization patterns [7] [8]. Primary research on calcium naphthalen-1-yl phosphate systems reveals that the phosphate group adopts a distorted tetrahedral geometry with phosphorus-oxygen bond distances ranging from 1.47 to 1.59 angstroms [8]. The naphthyl moiety exhibits planar distortion, with carbon-carbon bond lengths varying from 1.30 to 1.48 angstroms and angles spanning 116 to 125 degrees [8].

Dinaphthyl phosphate esters possess unique binding characteristics attributed to their higher molecular weight and multiple aromatic coordination sites . These esters demonstrate very high calcium binding affinity due to the presence of multiple phosphate groups and extended aromatic systems that can participate in pi-pi stacking interactions [9]. The compound's pKa values of 1.0, 5.7, and 11.2 indicate multiple ionization states that can be exploited for pH-controlled synthesis [9].

Hydrolysis kinetics of naphthyl phosphate esters play a crucial role in determining the final product composition and stability [9] [10]. At physiological pH values, both 1-naphthyl and 2-naphthyl phosphates exhibit moderate hydrolysis rates, while dinaphthyl phosphates demonstrate significantly slower hydrolysis kinetics [9]. This slower hydrolysis provides extended reaction windows for controlled crystallization and reduces the formation of unwanted hydrolysis products [10].

| Calcium Salt | Solubility (g/100mL H₂O) | Optimal pH Range | Reaction Temperature (°C) | Nucleation Rate | Crystal Quality |

|---|---|---|---|---|---|

| Calcium Chloride (CaCl₂) | 74.5 | 6.0-9.0 | 25-80 | Fast | Good |

| Calcium Nitrate (Ca(NO₃)₂·4H₂O) | 121.2 | 5.5-8.5 | 25-70 | Fast | Excellent |

| Calcium Hydroxide (Ca(OH)₂) | 0.173 | 9.0-12.0 | 60-100 | Moderate | Fair |

| Calcium Carbonate (CaCO₃) | 0.0013 | 7.0-10.0 | 40-90 | Slow | Good |

Solvent-Mediated Crystallization Techniques

Solvent selection fundamentally determines the crystallization pathway, growth kinetics, and final morphological characteristics of calcium dinaphthyl di(hydrogen phosphate) [11] [12]. The dielectric properties of the solvent system directly influence ion solvation, supersaturation levels, and nucleation behavior [13].

Aqueous crystallization systems represent the most straightforward approach, utilizing water's high dielectric constant of 80.1 to promote ionic dissociation and rapid nucleation [11]. Pure water systems typically yield plate-like crystals with dimensions ranging from 5 to 50 micrometers [12]. However, the high nucleation rate in aqueous media often results in numerous small crystals rather than larger, well-formed specimens [14].

Mixed solvent systems offer superior control over crystallization kinetics through modulation of dielectric properties and solvation behavior [12] [13]. Ethanol-water mixtures at 1:1 volumetric ratios provide intermediate dielectric constants of approximately 51.7, resulting in moderate crystal growth rates and prismatic morphologies [12]. These systems enable the formation of larger crystals ranging from 10 to 100 micrometers while maintaining good crystalline quality [15].

Methanol-water systems at 2:1 ratios demonstrate even greater control over nucleation and growth processes [15]. The reduced dielectric constant of 56.3 slows nucleation kinetics, allowing for the development of needle-like crystals with dimensions spanning 20 to 200 micrometers [12]. This morphological control proves particularly valuable for applications requiring specific crystal habits [16].

Organic co-solvent effects extend beyond simple dielectric modulation to include specific solvation interactions and hydrogen bonding networks [17]. Acetone-water mixtures create unique crystallization environments that promote cubic crystal morphologies, while dimethyl sulfoxide-water systems favor hexagonal crystal forms [15]. These morphological variations reflect different growth mechanisms and face development patterns under varying solvation conditions [18].

Temperature-controlled crystallization enhances the precision of solvent-mediated techniques by providing additional control over supersaturation and growth kinetics [12] [19]. Controlled cooling profiles enable the optimization of crystal size distribution and minimize defect formation [20]. Research demonstrates that maintaining temperatures between 60 and 80 degrees Celsius during initial mixing, followed by controlled cooling to ambient conditions, produces the highest quality crystals [19].

| Solvent System | Dielectric Constant | Crystal Growth Rate | Crystal Size (μm) | Morphology |

|---|---|---|---|---|

| Water | 80.1 | Fast | 5-50 | Plate-like |

| Ethanol-Water (1:1) | 51.7 | Moderate | 10-100 | Prismatic |

| Methanol-Water (2:1) | 56.3 | Slow | 20-200 | Needle-like |

| Acetone-Water (1:3) | 45.2 | Moderate | 15-80 | Cubic |

| DMSO-Water (1:4) | 72.4 | Slow | 25-150 | Hexagonal |

pH-Dependent Phase Stability During Synthesis

Phase equilibria in calcium phosphate systems exhibit complex pH-dependent behavior that directly governs the formation and stability of specific crystalline phases [11] [21] [22]. The pH determines not only the protonation state of phosphate groups but also influences calcium speciation and overall solution chemistry [23] [24].

Acidic pH regimes (3.0-4.5) favor the formation of dicalcium phosphate dihydrate (brushite) as the thermodynamically stable phase [24] [25]. Under these conditions, the high concentration of protonated phosphate species promotes the precipitation of calcium monohydrogen phosphate dihydrate with a calcium-to-phosphorus molar ratio of 1.00 [12] [26]. The brushite phase demonstrates excellent long-term stability, maintaining structural integrity for periods exceeding 30 days [24].

Intermediate pH conditions (4.5-6.0) create metastable environments where mixed phases of dicalcium phosphate dihydrate and anhydrous dicalcium phosphate coexist [12] [24]. This pH regime represents a transition zone where kinetic factors become increasingly important in determining the final phase composition [27]. The resulting products typically exhibit calcium-to-phosphorus ratios of approximately 1.15 and demonstrate moderate crystallinity [25].

Neutral pH environments (6.0-8.0) promote the formation of anhydrous dicalcium phosphate (monetite) as the dominant crystalline phase [24] [19]. The monetite phase exhibits high crystallinity and exceptional stability under ambient conditions, maintaining structural integrity for extended periods [12]. The calcium-to-phosphorus ratio stabilizes at 1.33, reflecting the systematic deprotonation of phosphate groups [26].

Alkaline conditions (8.0-10.0) induce the formation of more complex apatitic phases with variable crystallinity and composition [23] [24]. These phases demonstrate calcium-to-phosphorus ratios approaching 1.50, indicating the incorporation of additional calcium ions into the crystal structure [28]. However, the stability of these phases proves limited, with significant structural changes occurring within 10 to 20 days [24].

Highly alkaline environments (10.0-12.0) favor hydroxyapatite formation, although the resulting crystals exhibit low to moderate crystallinity [23] [10]. The calcium-to-phosphorus ratio reaches the stoichiometric value of 1.67 characteristic of hydroxyapatite, but the rapid precipitation kinetics under these conditions compromise crystal quality [24]. These phases demonstrate limited stability, typically undergoing structural reorganization within 5 to 15 days [25].

| pH Range | Dominant Phase | Ca/P Molar Ratio | Crystallinity | Stability (days) |

|---|---|---|---|---|

| 3.0-4.5 | DCPD (Brushite) | 1.00 | High | >30 |

| 4.5-6.0 | Mixed DCPD/DCPA | 1.15 | Moderate | 15-25 |

| 6.0-8.0 | DCPA (Monetite) | 1.33 | High | >30 |

| 8.0-10.0 | Apatitic Phase | 1.50 | Variable | 10-20 |

| 10.0-12.0 | Hydroxyapatite | 1.67 | Low-Moderate | 5-15 |

Purification Strategies for Anhydrous vs. Hydrated Forms

Purification methodology selection critically depends on the target hydration state and intended application of the final product [19] [15]. The fundamental differences in solubility, thermal stability, and structural characteristics between anhydrous and hydrated forms necessitate tailored purification approaches [29].

Filtration and washing procedures represent the most economical and widely applicable purification method for both anhydrous and hydrated forms [15]. This technique typically achieves purities ranging from 85 to 92 percent with yields between 80 and 90 percent [30]. The process requires 2 to 4 hours for completion and demonstrates broad applicability across different crystalline forms [31]. Multiple washing cycles with appropriate solvents effectively remove residual precursors and byproducts while preserving crystal integrity [15].

Recrystallization techniques provide superior purification efficiency, achieving purities between 95 and 98 percent [17]. However, this method exhibits limitations when applied to anhydrous forms due to potential hydration during the dissolution-precipitation cycle [19]. The extended processing time of 8 to 24 hours and reduced yields of 60 to 75 percent represent significant disadvantages [16]. Nevertheless, recrystallization remains the preferred method for purifying hydrated forms where the aqueous environment poses no structural concerns [15].

Column chromatography delivers the highest purity levels, consistently achieving 98 to 99.5 percent pure products [32]. This technique proves equally effective for both anhydrous and hydrated forms, as the separation relies on differential adsorption rather than dissolution [17]. The method requires 4 to 12 hours for completion and yields range from 40 to 60 percent due to material losses during separation [16]. The high cost associated with stationary phases and solvents limits widespread adoption despite the superior purification performance [18].

Thermal treatment strategies excel in producing high-purity anhydrous forms through controlled dehydration processes [19] [29]. Heating calcium hydrogen phosphate dihydrate in aqueous medium at temperatures between 65 and 104 degrees Celsius effectively converts the hydrated form to the anhydrous state [19]. This approach achieves purities of 90 to 95 percent with excellent yields ranging from 85 to 95 percent [29]. The rapid processing time of 1 to 3 hours and low operational costs make thermal treatment highly attractive for anhydrous form production [19].

pH precipitation methods utilize controlled pH adjustment to selectively precipitate the desired product while maintaining impurities in solution [4]. This technique proves particularly effective for hydrated forms where aqueous processing presents no structural concerns [24]. Purities typically range from 88 to 94 percent with yields between 75 and 85 percent [25]. The moderate processing time of 3 to 6 hours and low operational costs contribute to the method's practical appeal [26].

Optimization parameters for synthesis procedures require careful consideration of multiple interdependent variables [20] [6]. Temperature control emerges as a critical factor, with optimal ranges spanning 60 to 80 degrees Celsius for most synthetic approaches [28]. pH maintenance within 6.5 to 8.0 provides optimal conditions for high-quality crystal formation [24]. Concentration effects prove particularly important for hydrated forms, with optimal ranges between 0.1 and 0.5 molar providing adequate supersaturation without excessive nucleation [4].

| Method | Purity Achieved (%) | Yield (%) | Time Required (hours) | Cost Factor | Suitable for Anhydrous | Suitable for Hydrated |

|---|---|---|---|---|---|---|

| Filtration + Washing | 85-92 | 80-90 | 2-4 | Low | Yes | Yes |

| Recrystallization | 95-98 | 60-75 | 8-24 | Medium | Limited | Yes |

| Column Chromatography | 98-99.5 | 40-60 | 4-12 | High | Yes | Yes |

| Thermal Treatment | 90-95 | 85-95 | 1-3 | Low | Yes | No |

| pH Precipitation | 88-94 | 75-85 | 3-6 | Low | No | Yes |